molecular formula C10H11ClFN B2782139 [(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amine hydrochloride CAS No. 1158359-45-5

[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amine hydrochloride

Cat. No. B2782139
CAS RN: 1158359-45-5
M. Wt: 199.65
InChI Key: VTYCQIYBMHPAAX-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1158359-45-5 . It has a molecular weight of 199.66 . The IUPAC name for this compound is N-(4-fluorobenzyl)-2-propyn-1-amine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10FN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h1,3-6,12H,7-8H2;1H . This indicates the presence of a fluorobenzyl group and a propyn-1-amine group in the compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.65g/mol . It has a topological polar surface area of 12, a heavy atom count of 13, a rotatable bond count of 3, and hydrogen bond donor and acceptor counts of 2 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]prop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h1,3-6,12H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYCQIYBMHPAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amine hydrochloride

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